Methanesulfonic acid

Beschreibung

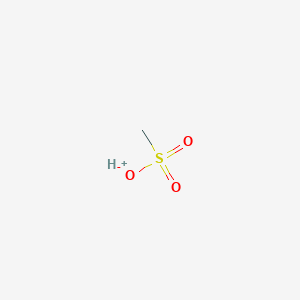

Structure

3D Structure

Eigenschaften

IUPAC Name |

methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVFQIVMOAPDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22515-76-0 (ammonium salt), 2386-52-9 (silver(1+) salt), 2386-56-3 (potassium salt), 2386-57-4 (hydrochloride salt), 54253-62-2 (copper(2+) salt), 56525-23-6 (iron(2+) salt) | |

| Record name | Methanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4026422 | |

| Record name | Methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid at room temperature; [HSDB] White crystals below 20 deg C; [CHEMINFO] Light yellow liquid; mp = 17-19 deg C; [Aldrich MSDS] | |

| Record name | Methanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °C at 10 mm Hg | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

110 °C, 189 °C closed cup | |

| Record name | Methanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47, Soluble in alcohol, ether, Soluble in water, In water, 1X10+6 mg/L at 20 °C /Miscible/ | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4812 g/cu cm at 18 °C | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000428 [mmHg], 4.28X10-4 mm Hg at 25 °C | |

| Record name | Methanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Liquid at room temperature | |

CAS No. |

75-75-2 | |

| Record name | Methanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHANESULFONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12EH9M7279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | Methanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methanesulfonic Acid: A Comprehensive Technical Guide

Introduction

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids.[1] It is a strong, non-oxidizing organosulfuric acid that has garnered significant interest as a "green" alternative to traditional mineral acids like sulfuric and hydrochloric acid.[2] MSA is a hygroscopic, colorless liquid at room temperature, solidifying at temperatures below 20°C.[1][3][4] Its unique combination of properties—strong acidity, low volatility, high solubility of its metal salts, and commendable biodegradability—makes it a versatile reagent in various fields, including organic synthesis, electroplating, and industrial cleaning.[2][5][6] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and key reaction pathways relevant to researchers, scientists, and drug development professionals.

Physical Properties

This compound is commercially available in its anhydrous form (>99.5% purity) or as a 70% aqueous solution.[2] In its pure state, it is a viscous, odorless liquid.[2] It is completely miscible with water and many polar organic solvents such as ethanol (B145695) and DMSO, but is insoluble or only partially miscible with nonpolar solvents like hexane (B92381) and toluene.[1][2][4] This high solubility in aqueous and organic media, combined with its non-volatile nature, makes it a convenient acid catalyst for a wide range of industrial applications.[5]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | CH₄O₃S | [1][7] |

| Molar Mass | 96.11 g·mol⁻¹ | [1][8] |

| Appearance | Clear, colorless liquid or white solid below 20°C | [1][3] |

| Density | 1.48 g/cm³ (at 25°C) | [1][9] |

| Melting Point | 17 to 20°C (63 to 68°F; 290 to 293 K) | [1][2][10] |

| Boiling Point | 167°C at 10 mmHg (13.33 hPa); decomposes >185°C at atmospheric pressure | [1][2][10] |

| Vapor Pressure | 0.000428 mmHg to 1 mmHg (at 20-23°C) | [2][8][9] |

| pKa | -1.9 to -2.0 | [1][8][11] |

| Refractive Index | n20/D 1.429 - 1.4317 | [9][10] |

| Flash Point | 110°C to 189°C (closed cup) | [8] |

| Solubility | Miscible with water, ethanol, diethyl ether, DMSO. Insoluble in alkanes. | [1][2][4] |

| Heat of Formation (liquid) | -178.09 ± 1.48 kcal/mol | [12] |

| Enthalpy of Vaporization | 73.9 kJ/mol | [13] |

Chemical Properties

This compound's chemical behavior is defined by its strong acidity and high stability. It is a strong Brønsted acid, completely ionizing in aqueous solution.[3] Unlike acids such as nitric or perchloric acid, MSA is non-oxidizing and not explosive.[1][10] This makes it a safer alternative in many catalytic processes.

Acidity and Reactivity

With a pKa of approximately -1.9, MSA is comparable in strength to other strong acids.[1][11] This high acidity allows it to serve as an efficient catalyst for a variety of organic reactions, including:

-

Esterification and Alkylation: It is widely used as a catalyst in the production of esters and in alkylation reactions.[2][5]

-

Polymerization: Its catalytic properties are valuable in polymerization processes.[4][5]

-

Borane (B79455) Generation: MSA reacts with sodium borohydride (B1222165) (NaBH₄) in an aprotic solvent to generate borane (BH₃).[1][5]

Stability

MSA exhibits remarkable thermal and chemical stability.[2] It is resistant to hydrolysis and strong oxidizing agents like hydrogen peroxide and potassium permanganate.[2] It also shows high stability against strong reducing agents.[2] This robustness allows its use under a wide range of reaction conditions. When heated in a sodium hydroxide (B78521) solution, no decomposition was detected at 315°C, with only minor decomposition occurring at higher temperatures.[2]

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of this compound. Vibrational spectroscopy (Infrared and Raman) clearly shows the influence of strong hydrogen bonding in the condensed phase.[14]

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Data | References |

| Chemical Structure | H₃C−S(=O)₂−OH | [1] |

| GHS Pictogram | GHS05: Corrosive | [1] |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals) | [1][15] |

| ¹H NMR | Single peak corresponding to the methyl protons. | [7] |

| ¹³C NMR | Single peak corresponding to the methyl carbon. | [16] |

| Key IR Peaks (cm⁻¹) | ~1320 & 1122 (asymmetric & symmetric SO₃ stretch), 907 (S-OH stretch), 772 (C-S stretch) | [14][17] |

| Key Raman Peaks (cm⁻¹) | 790 (solid), 1224 (solid) | [14] |

Key Reaction Mechanisms and Workflows

Understanding the reaction mechanisms and experimental workflows involving MSA is crucial for its effective application in research and development.

Mechanism: Formation of Methyl Methanesulfonate (MMS)

The formation of sulfonate esters from sulfonic acids and alcohols is a significant concern in the pharmaceutical industry, as these esters can be potential genotoxic impurities (PGIs).[18] Studies using isotopically labeled methanol (B129727) have confirmed that the reaction proceeds via C-O bond cleavage of the alcohol, consistent with the reversal of sulfonate ester solvolysis.[18] Two primary mechanistic pathways are considered for the acid-catalyzed formation of MMS from MSA and methanol.[18]

Caption: Proposed mechanistic pathways for the formation of MMS from MSA and methanol.

Workflow: Industrial Synthesis via the Grillo-Methane-Sulfonation (GMS) Process

A modern, cost-effective, and environmentally friendlier process for MSA production involves the direct reaction of methane (B114726) with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid).[1] This process, developed by Grillo-Werke AG, operates at moderate temperatures and high pressures.[1][3]

Caption: Workflow for the Grillo-Methane-Sulfonation (GMS) industrial synthesis process.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental for research and quality control. The following sections outline protocols for key analytical procedures involving this compound.

Protocol: Determination of Free Acid Content by Titration

This protocol describes a standard acid-base titration to determine the concentration of free this compound in a solution, such as an electroplating bath.[19]

Methodology:

-

Sample Preparation: Accurately pipette a known volume (e.g., 1.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.[19]

-

Dilution: Add approximately 100 mL of deionized water to the flask.

-

Indicator Addition: Add 3-5 drops of a suitable pH indicator, such as bromothymol blue.[19] The solution should turn yellow in the acidic medium.

-

Titration Setup: Fill a burette with a standardized sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 mol/L).[19] Record the initial burette volume.

-

Titration: Slowly add the NaOH titrant to the flask while continuously swirling the contents.

-

Endpoint Determination: Continue titration until the solution undergoes a distinct color change from yellow to blue, indicating the endpoint has been reached.[19]

-

Volume Recording: Record the final burette volume. The volume of NaOH consumed is the difference between the final and initial readings.

-

Calculation: Calculate the molarity of the this compound using the formula: M_acid × V_acid = M_base × V_base Where M is molarity and V is volume.

Caption: Experimental workflow for the titrimetric determination of MSA concentration.

Protocol: Determination of Heat of Reaction by Calorimetry

This general protocol outlines how to measure the heat of reaction (enthalpy change) for a process involving MSA, such as its dissolution in water or a neutralization reaction, using a simple solution calorimeter.

Methodology:

-

Calorimeter Calibration:

-

First, determine the heat capacity of the calorimeter. This is often done by mixing known amounts of hot and cold water and measuring the final temperature.[20]

-

-

Reactant Preparation:

-

Measure a precise volume of one reactant (e.g., 50.0 mL of deionized water) and place it inside the calorimeter.

-

Separately, measure a precise mass or volume of this compound.

-

Allow both to reach thermal equilibrium and record their initial temperature (T_initial).

-

-

Initiate Reaction:

-

Quickly add the this compound to the water in the calorimeter.

-

Immediately close the calorimeter and begin stirring to ensure uniform mixing and heat distribution.

-

-

Temperature Monitoring:

-

Record the temperature at regular intervals (e.g., every 15 seconds) until it reaches a maximum value and then begins to cool.[20]

-

-

Data Analysis:

-

Plot temperature versus time to determine the maximum temperature change (ΔT = T_final - T_initial), extrapolating the cooling curve back to the time of mixing if necessary.

-

Calculate the heat absorbed by the solution (q_solution) using: q_solution = m × c × ΔT, where m is the total mass of the solution and c is its specific heat capacity.

-

Calculate the heat absorbed by the calorimeter (q_calorimeter) using: q_calorimeter = C_cal × ΔT, where C_cal is the heat capacity of the calorimeter.

-

The total heat of the reaction (q_rxn) is: q_rxn = -(q_solution + q_calorimeter).

-

Calculate the enthalpy change (ΔH) by dividing q_rxn by the number of moles of the limiting reactant.

-

Workflow: General Spectroscopic Analysis

This workflow provides a generalized procedure for the analysis of an MSA sample using spectroscopic techniques like FTIR or NMR to confirm its identity and purity.

Caption: A generalized workflow for the spectroscopic analysis of a this compound sample.

Safety and Handling

This compound is a strong corrosive acid and requires careful handling.[21] It can cause severe skin burns and eye damage.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[15][22] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling vapors.[21][23] MSA is moisture-sensitive and should be stored in a tightly closed container in a cool, dry area away from incompatible substances like bases and common metals.[10][21] When diluting, always add the acid to water slowly to dissipate the substantial amount of heat released.[10]

Conclusion

This compound presents a compelling profile of a strong, non-volatile, and non-oxidizing acid with high thermal and chemical stability.[2] Its physical properties, particularly its liquid state at ambient temperature and high solubility for metal salts, underpin its utility in a diverse array of applications, from catalysis in organic synthesis to electrolytes in electrochemical processes.[1][5] The detailed understanding of its chemical behavior, reaction mechanisms, and analytical protocols provided in this guide serves as a critical resource for scientists and researchers aiming to leverage the unique advantages of MSA in innovative and sustainable chemical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 3. This compound - American Chemical Society [acs.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Methane Sulfonic Acid – Shilpa Chemspec International Pvt. Ltd. [shilpachemspec.com]

- 6. This compound | CAS 75-75-2 | Manufacturer [emcochemicals.com]

- 7. This compound(75-75-2) 1H NMR [m.chemicalbook.com]

- 8. This compound | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 甲磺酸, 99.5 CH3SO3H [sigmaaldrich.com]

- 10. This compound | 75-75-2 [chemicalbook.com]

- 11. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. This compound [webbook.nist.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. chemos.de [chemos.de]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. pqri.org [pqri.org]

- 19. CN104991035A - Method for determining free this compound content in tin lead bismuth alloy electroplating solution - Google Patents [patents.google.com]

- 20. youtube.com [youtube.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. carlroth.com [carlroth.com]

- 23. trc-corp.com [trc-corp.com]

A Technical Guide to the Safe Handling of Methanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety precautions and handling protocols for methanesulfonic acid (MSA). This compound is a strong, corrosive organic acid that requires stringent safety measures to prevent harm to personnel and property. The following sections detail the physical and toxicological properties, personal protective equipment, emergency procedures, and handling and storage requirements based on established Safety Data Sheets (SDS).

Quantitative Safety and Property Data

A thorough understanding of the quantitative properties of this compound is critical for its safe handling. The data below has been compiled from multiple safety data sheets for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 75-75-2 | [1][2] |

| EC Number | 200-898-6 | [1][2] |

| Molecular Formula | CH₄O₃S | [1][2] |

| Molar Mass | 96.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.48 g/cm³ at 20 °C | [1][4] |

| Flash Point | > 109 °C / > 228.2 °F | [4][5] |

| Auto-ignition Temperature | 535 °C at 1,010 hPa | [1] |

| Water Solubility | 1,000 g/l at 20 °C (Fully miscible) | [1][4] |

| Dynamic Viscosity | 11.6 mPa·s at 25 °C | [1] |

Table 2: Toxicological Data

| Endpoint | Value | Species | Source |

| Acute Toxicity Estimate (ATE), Oral | >300 mg/kg | [2] | |

| Acute Toxicity Estimate (ATE), Dermal | >1,000 mg/kg | [2] | |

| LD50, Oral | 649 mg/kg | Rat | [6] |

Hazard Identification and Precautionary Statements

This compound is classified as a hazardous substance with the following primary concerns:

-

Corrosive to Metals (H290) : May be corrosive to metals.[1]

-

Harmful if Swallowed or in Contact with Skin (H302 + H312) .

-

May Cause Respiratory Irritation (H335) .[1]

-

Harmful to Aquatic Life (H402) .

Key precautionary statements include avoiding contact with skin and eyes, not breathing mist or vapors, washing thoroughly after handling, and wearing appropriate protective equipment.[3][7]

Experimental and Handling Protocols

Adherence to established protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is required to prevent any contact with the substance.

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may also be necessary.[2]

-

Skin Protection :

-

Gloves : Wear suitable chemical protection gloves tested according to EN 374.[1][2] Materials such as PVC, neoprene, or nitrile rubber may provide suitable protection.[7] Always check for leak-tightness and impermeability before use.[1][2]

-

Body Protection : Wear appropriate protective clothing to prevent skin exposure.[5] For significant exposure risks, liquid-tight chemical protective clothing is recommended.[7]

-

-

Respiratory Protection : Use only in well-ventilated areas, with local exhaust ventilation recommended to control emissions at the source.[1][7] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] For major spills or emergencies, a positive pressure self-contained breathing apparatus (SCBA) is required.[7]

Handling and Storage

-

Handling : Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is used.[7] Avoid breathing vapors or mists and prevent contact with eyes, skin, and clothing.[3][7]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as bases and strong reducing agents.[3] Keep containers tightly closed.[1][3] Store in a corrosive-resistant container with a resistant inner liner.[1][7] Do not use metal containers.[8] The storage area should be locked up.[6][7]

Emergency Response Workflows

The following diagrams illustrate critical safety workflows.

Caption: Workflow for responding to a chemical spill of this compound.

Caption: The hierarchy of controls for mitigating chemical exposure risks.

Detailed Emergency Protocols

First-Aid Measures

Immediate action is critical in the event of exposure. First aiders must protect themselves.

-

Inhalation : Remove the person from the source of exposure to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or emergency oxygen.[3][5][7] Seek immediate medical attention.[3][7]

-

Skin Contact : Immediately take off all contaminated clothing, shoes, and leather goods.[7] Rinse the affected skin with plenty of lukewarm, gently flowing water for at least 15-30 minutes.[3][7] Call a physician or poison center immediately.[7]

-

Eye Contact : Do not allow the victim to rub or close their eyes.[3][5] Immediately rinse eyes cautiously with large amounts of lukewarm, gently flowing water for at least 30 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Rinse the mouth with water.[1][3] Do NOT induce vomiting due to the risk of perforation.[3][6] If the victim is conscious and alert, give two to four cupfuls of water or milk.[3][5] Never give anything by mouth to an unconscious person.[3][5] Call a poison center or doctor immediately.[7]

Spill Cleanup Protocol

The response to a spill depends on its scale.

-

Minor Spill (< 4 L, contained, no immediate risk) :

-

Ensure Ventilation : Work in a well-ventilated area.[9]

-

Wear PPE : Don appropriate PPE, including gloves, goggles, and a lab coat.[10]

-

Containment : Prevent the spill from spreading or entering drains by creating a dike with absorbent materials like sand, diatomaceous earth, or vermiculite.[1][9][10]

-

Neutralization : Cautiously neutralize the acid with a suitable agent such as sodium carbonate or a soda ash-slaked lime mixture.[6][10] Use pH paper to confirm neutralization.[9][10] Be aware that this process can generate heat.[10]

-

Absorption : Once neutralized, absorb the remaining liquid with an inert material.[9][10]

-

Collection : Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][9]

-

Decontamination : Clean the affected area thoroughly.

-

-

Major Spill (large quantity, highly toxic, fire hazard, or unknown) :

-

Evacuate : Immediately evacuate the area and alert personnel.[11][12]

-

Isolate : Close doors to the contaminated area to restrict access.[12]

-

Emergency Call : Call 911 or the institutional emergency response team.[11][12] Provide details on the chemical identity, quantity, and location.[12]

-

Await Responders : Only personnel trained to the HAZWOPER standard should handle major spills.[11]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Precautions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][7] Stay uphill and upstream from the fire.[7] Be cautious when using water, as frothing may occur if sprayed into hot liquid.[7] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.

References

- 1. chemos.de [chemos.de]

- 2. carlroth.com [carlroth.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. riccachemical.com [riccachemical.com]

- 7. trc-corp.com [trc-corp.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jk-sci.com [jk-sci.com]

- 10. acs.org [acs.org]

- 11. chemkleancorp.com [chemkleancorp.com]

- 12. offices.austincc.edu [offices.austincc.edu]

Methanesulfonic Acid: A Comprehensive Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), a strong organic acid with the chemical formula CH₃SO₃H, is increasingly favored in various chemical applications due to its efficacy as a catalyst and its more environmentally benign profile compared to traditional mineral acids. Its utility in organic synthesis, particularly in the pharmaceutical industry, is often dictated by its solubility in a range of organic solvents. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding solvent selection workflows.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound is a highly polar molecule due to the presence of the sulfonic acid group (-SO₃H), which is capable of strong hydrogen bonding. This polarity is the primary determinant of its solubility characteristics in organic media.

Quantitative Solubility Data

The solubility of this compound varies significantly across different classes of organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Polar Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |

| Protic Solvents | Water | H₂O | Miscible[1][2][3] | 20 |

| Methanol | CH₃OH | Miscible[3] | Not Specified | |

| Ethanol | C₂H₅OH | Miscible[2] | Not Specified | |

| Aprotic Polar Solvents | Diethyl Ether | (C₂H₅)₂O | Miscible[3] | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible[2] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Miscible[2] | Not Specified | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | Soluble | Not Specified | |

| Acetone | (CH₃)₂CO | Soluble | Not Specified | |

| Ethyl Acetate (B1210297) | CH₃COOC₂H₅ | Soluble* | Not Specified |

Table 2: Solubility of this compound in Non-Polar and Aromatic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Solubility (wt %) | Temperature (°C) |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | 0[4] | 26-28 |

| Methylcyclopentane | C₆H₁₂ | 0[4] | 26-28 | |

| Paraffins | N/A | Immiscible[1] | Not Specified | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | 1.5[4] | 26-28 |

| Toluene | C₇H₈ | 0.38[4] | 26-28 | |

| Halogenated Solvents | o-Chlorotoluene | C₇H₇Cl | 0.23[4] | 26-28 |

| Dichloromethane | CH₂Cl₂ | Sparingly Soluble | Not Specified | |

| Chloroform | CHCl₃ | Sparingly Soluble | Not Specified | |

| Sulfur-containing Solvents | Ethyl Disulfide | C₄H₁₀S₂ | 0.47[4] | 26-28 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and optimization. The "shake-flask" method is a widely recognized and robust technique for determining the solubility of a substance in a solvent.

Shake-Flask Method for Solubility Determination (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of liquid substances in organic solvents.

1. Principle:

A surplus of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

2. Materials and Apparatus:

-

Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Glass flasks or vials with airtight stoppers.

-

Analytical balance.

-

Pipettes and syringes.

-

Centrifuge (optional, for phase separation).

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or titration apparatus).

-

This compound (of known purity).

-

Organic solvent (of high purity).

3. Procedure:

-

Preparation:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess is necessary to ensure that a saturated solution is formed.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in the thermostatically controlled shaker or water bath.

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24 to 48 hours is recommended to ensure equilibrium is reached).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand at the constant temperature to allow for the separation of the undissolved solute.

-

If necessary, centrifugation at the same constant temperature can be used to facilitate the separation of the saturated solution from the excess solute.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute.

-

Determine the concentration of this compound in the aliquot using a validated analytical method. Titration with a standardized base is a common and accurate method for acidic solutes.

-

4. Data Reporting:

-

Solubility is typically expressed as mass per volume (e.g., g/L) or mass per mass (e.g., g/100 g of solvent) at the specified temperature.

Visualizations

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on its solubility characteristics.

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent based on the required solubility of this compound for a specific application.

Relationship between Solvent Polarity and MSA Solubility

This diagram illustrates the general relationship between the polarity of a solvent and the solubility of this compound.

Caption: A diagram showing the direct correlation between increasing solvent polarity and the increasing solubility of this compound.

References

- 1. This compound | 75-75-2 [chemicalbook.com]

- 2. This compound (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methanesulfonic Acid (MSA): A Technical Guide to its Brønsted Acid Catalysis Mechanism

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), a simple alkanesulfonic acid with the formula CH₃SO₃H, has emerged as a highly effective and environmentally conscious Brønsted acid catalyst in organic synthesis.[1] Its unique combination of strong acidity, non-oxidizing nature, and physical properties makes it a superior alternative to traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) in many applications, particularly within the pharmaceutical industry.[2][3] This guide provides an in-depth exploration of the core mechanisms through which MSA facilitates chemical transformations, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Core Principles of MSA Catalysis

As a Brønsted-Lowry acid, the catalytic action of MSA is fundamentally rooted in its ability to donate a proton (H⁺). With a pKa of approximately -1.9, it is a strong acid capable of protonating a wide variety of substrates.[4][5] The catalytic cycle can be generalized into three key stages:

-

Protonation of the Substrate: MSA protonates an electronegative atom (typically oxygen or nitrogen) on the substrate molecule. This initial step is crucial as it significantly increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack and Transformation: A nucleophile attacks the activated substrate, leading to the formation of a tetrahedral intermediate or a carbocation, which then undergoes further transformation to form the product.

-

Catalyst Regeneration: A proton is eliminated from the intermediate, regenerating the MSA catalyst and allowing it to participate in a new cycle.

A key advantage of MSA is that its conjugate base, the methanesulfonate (B1217627) anion (CH₃SO₃⁻), is an exceptionally poor nucleophile. This stability prevents it from participating in competing side reactions, leading to cleaner reaction profiles and higher yields of the desired product.[6] Unlike sulfuric acid, MSA is non-oxidizing and non-dehydrating, which avoids the charring and byproduct formation often seen with stronger mineral acids.[2][3]

Mechanistic Pathways in Key Synthetic Applications

MSA's versatility as a catalyst is evident in a wide range of organic reactions critical to drug development and fine chemical synthesis.

Esterification is one of the most common applications of MSA catalysis.[2][4] The acid catalyzes the reaction between a carboxylic acid and an alcohol to form an ester and water. The mechanism proceeds through the activation of the carboxylic acid.

The catalytic cycle involves:

-

Protonation of the Carbonyl: MSA protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, preparing it to be a good leaving group.

-

Water Elimination: The protonated hydroxyl group departs as a water molecule, forming a protonated ester.

-

Deprotonation: The methanesulfonate anion or another weakly basic molecule abstracts the proton, yielding the final ester product and regenerating the MSA catalyst.

MSA is an effective catalyst for the dehydration of alcohols to form alkenes. The mechanism typically follows an E1 pathway for secondary and tertiary alcohols due to the stability of the corresponding carbocation intermediates.[7][8]

The E1 dehydration mechanism involves:

-

Protonation of Alcohol: The alcohol's hydroxyl group is protonated by MSA to form an alkyloxonium ion, an excellent leaving group.[8]

-

Formation of Carbocation: The alkyloxonium ion departs as a water molecule, generating a carbocation intermediate. This is the rate-determining step.

-

Deprotonation: A weak base (e.g., water, HSO₄⁻, or another alcohol molecule) removes a proton from a carbon adjacent to the carbocation, forming the alkene and regenerating the acid catalyst.[8][9]

MSA is also used to catalyze Friedel-Crafts alkylation reactions, where an alkyl group is added to an aromatic ring.[4] It serves as a less corrosive and more manageable alternative to traditional catalysts like AlCl₃ or H₂SO₄.

The logical workflow is as follows:

-

Carbocation Formation: MSA protonates an alkene, generating a carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate (an arenium ion).

-

Re-aromatization: A proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. The proton is accepted by the methanesulfonate anion, regenerating the MSA catalyst.

Quantitative Data and Catalyst Performance

The efficacy of MSA as a catalyst is demonstrated by its performance across various reactions. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of Acidity

| Acid | pKa Value | Notes | Reference |

| This compound (MSA) | -1.9 | Strong organic acid, non-oxidizing | [4][5] |

| Sulfuric Acid (H₂SO₄) | ~ -3.0 | Stronger, but also a powerful oxidizing and dehydrating agent | [3] |

| p-Toluenesulfonic Acid (PTSA) | ~ -2.8 | Solid at room temperature, similar properties to MSA | [10] |

| Hydrochloric Acid (HCl) | ~ -6.3 | Highly corrosive gas/aqueous solution | [3] |

| Methanesulfonamide | ~ 10.87 | Very weak acid, not a Brønsted catalyst | [4] |

Table 2: Catalytic Performance of MSA in Esterification of Stearic Acid

| Catalyst System | Catalyst Loading (wt%) | Temperature (°C) | Time (min) | Cosolvent (10% v/v) | Yield (%) | Reference |

| Lignin-Supported MSA | 5 | 240 | 10 | None | 89.2 | [11] |

| Lignin-Supported MSA (Optimized) | 5 | 260 | 5 | Toluene (B28343) | 91.1 | [4][11] |

| Lignin-Supported MSA (Methanolysis) | 5 | 260 | 5 | None | 88.3 | [11] |

| Lignin-Supported MSA (Ethanolysis) | 5 | 260 | 5 | None | 84.5 | [11] |

| Lignin-Supported MSA (Propanolysis) | 5 | 260 | 5 | None | 81.2 | [11] |

Experimental Protocol: Esterification of Stearic Acid with a Lignin-Supported MSA Catalyst

This protocol is based on the successful synthesis of methyl stearate (B1226849), a key component of biodiesel, demonstrating a practical application of MSA in green chemistry.[4][11]

4.1 Catalyst Preparation

-

Organosolv lignin (B12514952) extracted from bagasse is used as the carbon support precursor.

-

The lignin undergoes solvothermal carbonization to produce a stable carbon material.

-

The carbon material is then sulfonated using this compound, which functionalizes the surface with -SO₃H groups, creating the solid acid catalyst.[4][11]

4.2 Reaction Setup

-

In a suitable high-pressure reactor, combine stearic acid and methanol (B129727) in a 1:9 molar ratio.

-

Add the prepared lignin-supported MSA catalyst at a loading of 5 wt% relative to the mass of the stearic acid.

-

Add toluene as a cosolvent at 10% v/v of the total reaction volume. Toluene aids in the solubility of stearic acid and can improve catalyst stability and product yield.[11]

4.3 Reaction Conditions

-

Seal the reactor and heat the mixture to 260°C.

-

Maintain the reaction at this temperature for 5 minutes with constant stirring.[4][11]

4.4 Work-up and Analysis

-

After the reaction is complete, cool the reactor to room temperature.

-

Separate the solid catalyst from the liquid product mixture via filtration or centrifugation.

-

The resulting liquid product mixture, containing methyl stearate, unreacted starting materials, and glycerol, is then analyzed by techniques such as Gas Chromatography (GC) to determine the yield of the methyl stearate product.[4]

Conclusion

This compound stands out as a versatile, powerful, and green Brønsted acid catalyst. Its strong acidity, combined with the non-nucleophilic nature of its conjugate base, ensures high catalytic activity and clean reaction profiles for a multitude of organic transformations, including esterifications, dehydrations, and alkylations.[3][4] For professionals in drug development and chemical synthesis, MSA offers a safer, more efficient, and environmentally friendly alternative to conventional mineral acids, facilitating the development of sustainable and high-purity manufacturing processes.[2][12]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pqri.org [pqri.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Hygroscopic Nature of Concentrated Methanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonic acid (MSA), a strong organic acid, is a critical reagent and solvent in various industrial and pharmaceutical applications. Its concentrated form is notably hygroscopic, readily absorbing moisture from the atmosphere. This property, while beneficial in certain contexts such as a dehydrating agent, presents significant challenges in handling, storage, and application, particularly in the pharmaceutical industry where precise control over reactant and solvent purity is paramount. Water absorption can alter the physicochemical properties of MSA, including its concentration, viscosity, and reactivity, potentially impacting reaction kinetics, product purity, and the stability of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the hygroscopic nature of concentrated this compound, including qualitative and illustrative quantitative data on its water absorption, detailed experimental protocols for its characterization, and the implications of this property in research and drug development.

Introduction

This compound (CH₃SO₃H) is the simplest of the alkylsulfonic acids and is characterized as a strong, non-oxidizing organic acid.[1] It is a colorless, odorless liquid that is highly soluble in water and other polar solvents.[1][2] The hygroscopic nature of concentrated MSA is a key physical property that requires careful consideration in its various applications. The presence of absorbed water can significantly affect its properties and behavior in chemical processes.[3]

In the pharmaceutical industry, MSA is utilized as a catalyst, a reagent for salt formation of APIs, and as a solvent.[4][5] The formation of methanesulfonate (B1217627) (mesylate) salts can improve the solubility and stability of drug substances.[4] However, the presence of water in MSA can lead to the formation of unwanted byproducts and affect the crystalline form of the final API salt. Therefore, a thorough understanding and quantification of MSA's hygroscopicity are crucial for process control and regulatory compliance.

Quantitative Data on Hygroscopicity

Table 1: Illustrative Equilibrium Moisture Content of Concentrated this compound at Various Relative Humidities

| Relative Humidity (RH) (%) | Expected Equilibrium Moisture Content (% w/w) | Observations |

| < 10 | < 1 | Remains essentially anhydrous with minimal water uptake. |

| 20 | 1 - 5 | Gradual increase in water content. |

| 40 | 5 - 15 | Significant water absorption, leading to a noticeable decrease in acid concentration. |

| 60 | 15 - 30 | Rapid water uptake. The acid becomes visibly less viscous. |

| 80 | > 30 | Approaches equilibrium with the surrounding humid air, leading to substantial dilution. |

| 90 | > 40 | Deliquescence may be approached, with the acid absorbing a large volume of water. |

Note: This data is illustrative and intended to demonstrate the expected trend. Actual values must be determined experimentally.

Experimental Protocols for Determining Hygroscopicity

Accurate determination of the water content and hygroscopic nature of concentrated MSA is essential. The following are detailed methodologies for key experiments.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly accurate method for quantifying water content in various substances, including strong acids.[6] For concentrated MSA, a coulometric or volumetric KF titration can be employed, with careful consideration of the acid's reactivity.

Methodology:

-

Reagent Preparation: Use a commercial Karl Fischer reagent suitable for aldehydes and ketones to prevent side reactions. The solvent medium should be a non-methanolic one, such as a mixture of chloroform (B151607) and pyridine, to avoid esterification reactions between MSA and methanol (B129727) which would produce water and lead to inaccurate results.

-

Apparatus: A calibrated automatic Karl Fischer titrator with a sealed titration cell to prevent atmospheric moisture contamination.

-

Sample Preparation: Due to the high concentration of MSA, a small, accurately weighed sample (typically 0.1-0.5 g) should be used. The sample should be injected directly into the titration cell using a gas-tight syringe.

-

Titration:

-

The titration vessel is first conditioned to a moisture-free state by the KF reagent.

-

The sample is then introduced, and the titration proceeds automatically until the endpoint is reached, which is detected potentiometrically.

-

The instrument calculates the water content based on the amount of iodine consumed.

-

-

Blank Determination: A blank titration should be performed to account for any residual moisture in the solvent and the titration cell.

-

Calculation: The water content in the sample is calculated as follows: Water Content (%) = [(Volume of KF reagent for sample - Volume of KF reagent for blank) × KF reagent factor × 100] / Sample weight

Gravimetric Method for Hygroscopicity Profiling

This method involves exposing a sample of MSA to a controlled humidity environment and measuring the change in mass over time.

Methodology:

-

Apparatus: A dynamic vapor sorption (DVS) analyzer is the preferred instrument for this analysis as it allows for precise control of temperature and relative humidity while continuously monitoring the sample's mass.[7] Alternatively, a desiccator containing a saturated salt solution to maintain a constant relative humidity can be used with an analytical balance.

-

Sample Preparation: A known mass of concentrated MSA (e.g., 10-20 mg for DVS) is placed in the sample pan.

-

Experimental Procedure (DVS):

-

The sample is first dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry weight of the sample.

-

The relative humidity is then increased stepwise (e.g., in 10% RH increments from 10% to 90% RH).

-

At each RH step, the sample mass is monitored until it reaches equilibrium (i.e., no further significant mass change is observed).

-

After reaching the maximum RH, the humidity is decreased stepwise to obtain a desorption isotherm.

-

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed by the sample. A sorption/desorption isotherm is then plotted (water uptake % vs. RH %).

Implications in Research and Drug Development

The hygroscopic nature of concentrated MSA has several important implications for researchers and drug development professionals:

-

Reaction Stoichiometry and Kinetics: The presence of water can alter the concentration of MSA, affecting reaction rates and potentially leading to incomplete reactions or the formation of impurities.

-

API Salt Formation: In the formation of mesylate salts of APIs, the presence of water can influence the stoichiometry of the salt and may lead to the formation of hydrates or different polymorphic forms, which can affect the drug's solubility, stability, and bioavailability.

-

Material Compatibility and Storage: Due to its hygroscopicity and corrosivity (B1173158), concentrated MSA must be stored in tightly sealed containers made of resistant materials (e.g., glass, PTFE).[8][9][10] Exposure to atmospheric moisture can lead to dilution and increased corrosivity towards certain metals.

-

Analytical Method Development: The hygroscopic nature of MSA must be considered when developing analytical methods. For instance, in chromatographic methods, the presence of water can affect the mobile phase composition and the retention behavior of analytes.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the hygroscopic properties of a substance like concentrated this compound.

Caption: Workflow for Hygroscopicity Characterization.

Conclusion

The hygroscopic nature of concentrated this compound is a critical property that necessitates careful management in research and pharmaceutical development. Undesired water absorption can significantly impact the material's physical and chemical properties, leading to inconsistencies in experimental results and compromising the quality of final products. By employing rigorous experimental techniques such as Karl Fischer titration and Dynamic Vapor Sorption, researchers can accurately quantify the water content and hygroscopic behavior of MSA. This understanding is fundamental for developing robust manufacturing processes, ensuring the stability and efficacy of active pharmaceutical ingredients, and maintaining high standards of quality and safety.

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The gas-phase reaction of methane sulfonic acid with the hydroxyl radical without and with water vapor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. foxscientific.com [foxscientific.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Methanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), a strong organic acid, is increasingly favored in various chemical processes for its efficacy and environmentally benign characteristics.[1] A thorough understanding of its thermal stability is paramount for its safe handling, application in synthesis, and for the development of robust manufacturing processes. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, detailing its decomposition temperature, potential decomposition pathways, and the methodologies used to assess its thermal stability.

Thermal Stability and Decomposition Profile

This compound is recognized for its high thermal stability.[2] However, it undergoes decomposition at elevated temperatures. In the presence of air, MSA is stable for extended periods at temperatures up to 180°C.[3][4] The rate of thermal decomposition increases above 200°C, and the acid decomposes rapidly at temperatures exceeding 225°C.[3][4] It is noteworthy that at atmospheric pressure, this compound decomposes before it reaches its boiling point, which is above 185°C.[3][4] Distillation of MSA without decomposition is only achievable under reduced pressure.[3][4]

Quantitative Thermal Decomposition Data

| Parameter | Temperature (°C) | Conditions/Remarks | Reference |

| Stable for extended periods up to | 180 | In air | [3][4] |

| Decomposition begins above | 185 | At atmospheric pressure, before boiling point is reached | [3][4] |

| Faster decomposition occurs above | 200 | In air | [3][4] |

| Rapid decomposition occurs above | 225 | In air | [3][4] |

| Autoignition Temperature | > 500 | At 1013 hPa | [5] |

Thermal Decomposition Pathway

While detailed experimental studies on the precise mechanism of the thermal decomposition of pure this compound are not extensively published, the decomposition under fire conditions is known to produce hazardous products such as carbon oxides and sulfur oxides.[5] A plausible decomposition pathway can be postulated based on the chemical structure of MSA. The primary decomposition step likely involves the cleavage of the C-S bond, which is known to be resistant to hydrolysis but susceptible to thermal stress.

Caption: A postulated thermal decomposition pathway for this compound.

Experimental Protocol for Thermal Analysis

To experimentally determine the thermal decomposition temperature and profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.[6] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Standard Operating Procedure for TGA/DSC Analysis

A general experimental workflow for the thermal analysis of this compound is outlined below.

Caption: A typical experimental workflow for TGA/DSC analysis of this compound.

Detailed Methodologies:

-

Instrument Preparation:

-

The thermogravimetric analyzer and differential scanning calorimeter should be calibrated for mass, temperature, and enthalpy according to the manufacturer's specifications.

-

The system is purged with an inert gas, such as nitrogen, at a consistent flow rate to provide a non-reactive atmosphere for the analysis.[6]

-

-

Sample Preparation:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina (B75360) or platinum for TGA, aluminum for DSC).[6]

-

-

TGA Method:

-

The sample is equilibrated at a starting temperature, for instance, 30°C.

-

The temperature is then increased at a linear rate, commonly 10°C per minute, up to a final temperature that is well above the expected decomposition range, such as 600°C.[6]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

DSC Method:

-

A similar temperature program to the TGA method is employed.

-

The heat flow to or from the sample relative to a reference is measured. This allows for the identification of endothermic events like melting and exothermic events that can be associated with decomposition.[6]

-

-

Data Analysis:

-

The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the point of significant mass loss.

-

The DSC thermogram (heat flow vs. temperature) reveals the thermal transitions. The melting point is observed as an endothermic peak, and decomposition may be indicated by subsequent endothermic or exothermic events.[6]

-

References

- 1. This compound | 75-75-2 [chemicalbook.com]

- 2. This compound (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 4. This compound (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Non-Oxidizing Nature of Methanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is a strong organic acid that has garnered significant interest as a "green" alternative to traditional mineral acids.[1][2] Its combination of strong acidity, comparable to that of sulfuric acid, with a distinct non-oxidizing character makes it an invaluable tool in a multitude of applications, from industrial catalysis to pharmaceutical synthesis.[3][4] This guide provides an in-depth examination of the chemical principles underlying MSA's non-oxidizing nature, supported by quantitative data, experimental methodologies, and process illustrations.

The Chemical Basis of MSA's Non-Oxidizing Character

The fundamental reason for MSA's non-oxidizing behavior lies in its molecular structure and the high oxidation state of its central sulfur atom. Formally, MSA can be viewed as sulfuric acid (H₂SO₄) with one hydroxyl (-OH) group replaced by a methyl (-CH₃) group.[3][5] While this substitution results in similar, strong acidic properties, it critically alters the molecule's redox potential.

-

Stable Sulfur Oxidation State: In MSA, the sulfur atom exists in its highest possible oxidation state of +6. This is the same oxidation state as sulfur in sulfuric acid. To act as an oxidizing agent, the sulfur atom would need to be reduced to a lower oxidation state (e.g., +4 in SO₂, 0 in S, or -2 in H₂S). In MSA, the sulfur atom is exceptionally stable in the +6 state, showing very little tendency to be reduced.[6]

-

Inert Methyl Group: The methyl group bonded to the sulfur is chemically stable and non-reactive under typical acidic conditions.[5] Unlike the second hydroxyl group in sulfuric acid, which can participate in oxidative reactions (especially at high concentrations and temperatures), the methyl group in MSA does not facilitate the reduction of the sulfonic acid moiety.

-

High Resistance to Redox Reactions: MSA is highly stable against both strong oxidizing agents (like nitric acid, potassium permanganate, and even hot chromosulfuric acid) and strong reducing agents.[3] This inherent chemical stability is a key differentiator from acids like nitric acid, which is a potent oxidizing agent due to the ability of its nitrogen atom to be easily reduced from the +5 state.

The following diagram illustrates the structural comparison and the resulting properties of MSA versus oxidizing acids like sulfuric and nitric acid.

Caption: Logical flow showing why MSA's structure leads to non-oxidizing properties.

Quantitative Analysis: Corrosion Studies

A practical consequence of MSA's non-oxidizing nature is its generally lower corrosivity (B1173158) towards many metals compared to oxidizing mineral acids.[1][2] Corrosion of metals by acids can occur through proton-driven oxidation (H⁺ acting as the oxidant) or anion-driven oxidation (e.g., NO₃⁻). With MSA, the primary corrosion mechanism is the former, which is often slower and more predictable.

The following table summarizes corrosion rate data for various metals and alloys in MSA compared to other acids.

| Metal/Alloy | Acid Medium | Concentration | Temperature | Corrosion Rate | Reference |

| AISI 316L Stainless Steel | This compound | 70% | 30-50°C | ~45 µm/year | [7] |

| 22Cr Duplex Steel | This compound | 20 wt% | up to 150°C | < 0.146 kg/m ²/test | [8] |

| Aluminum | This compound | 2N | 303 K (30°C) | Less corrosive than H₂SO₄ | [9] |

| Carbon Steel | This compound | - | - | High corrosivity | [7] |

Note: Corrosion rates are highly dependent on acid purity, temperature, and the presence of contaminants. The data presented is for comparative illustration.

Experimental Protocol: Weight-Loss Corrosion Testing

To quantitatively assess the non-oxidizing and corrosive properties of an acid like MSA, a standardized weight-loss immersion test (based on ASTM G1/G31) is commonly employed.

Objective: To determine the average corrosion rate of a specific metal or alloy when fully immersed in a this compound solution over a set period.

Materials:

-

Metal coupons (specimens) of known composition and surface area (e.g., AISI 316L stainless steel).

-

Test solution: this compound of a specified concentration (e.g., 70% aqueous solution).

-

Glass or PTFE reaction vessel with a lid.

-

Non-metallic specimen holder (e.g., glass hook, PTFE string).

-

Thermostatically controlled water bath or oven.

-

Analytical balance (accurate to 0.1 mg).

-

Cleaning reagents (e.g., acetone (B3395972), appropriate inhibited acid for post-test cleaning).

-

Ultrasonic bath.

Methodology:

-

Specimen Preparation:

-

Machine metal coupons to a standard size (e.g., 50mm x 25mm x 2mm).

-

Measure the dimensions of each coupon precisely to calculate the total surface area.

-

Clean the coupons by degreasing with acetone in an ultrasonic bath.

-

Dry the coupons thoroughly.

-

Weigh each coupon to the nearest 0.1 mg to obtain the initial weight (W_initial).

-

-

Test Execution:

-

Place the test solution (MSA) into the reaction vessel. Ensure sufficient volume to fully submerge the coupons without them touching each other or the vessel walls.

-

Suspend the weighed coupons in the solution using non-metallic holders.

-

Seal the vessel and place it in the temperature-controlled environment (e.g., 50°C).

-

Maintain the setup for the specified test duration (e.g., 122 hours).[7]

-

-

Post-Test Analysis:

-

At the end of the exposure period, carefully remove the coupons from the acid solution.

-

Clean the coupons according to a standardized procedure (e.g., ASTM G1) to remove corrosion products without removing the base metal.[10] This may involve chemical cleaning with an inhibited acid followed by gentle scrubbing.

-

Rinse with deionized water and degrease with acetone.

-

Dry the coupons and re-weigh them to obtain the final weight (W_final).

-

-

Corrosion Rate Calculation:

-

Calculate the total weight loss (ΔW = W_initial - W_final).

-

Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) Where:

-

K = constant (8.76 × 10⁴)

-

ΔW = weight loss in grams

-

A = surface area in cm²

-

T = exposure time in hours

-

D = density of the metal in g/cm³

-

-

The following diagram outlines this experimental workflow.

Caption: Workflow for a standard weight-loss corrosion experiment.

Implications in Organic Synthesis & Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and complex organic molecules, functional groups sensitive to oxidation are common. The use of a strong acid is often required for reactions such as esterifications, alkylations, condensations, or the removal of acid-labile protecting groups (e.g., t-Boc).[11][12]

Using a strong oxidizing acid like concentrated sulfuric acid or nitric acid in these contexts can lead to undesirable side reactions, including charring, sulfonation, or oxidation of sensitive moieties (e.g., alcohols, aldehydes, thioethers).[4][11] This results in lower yields, complex purification challenges, and product discoloration.[13]

MSA provides the necessary proton concentration (high acidity) to catalyze these reactions effectively without the destructive oxidative side effects.[11][13] This makes it the catalyst of choice for achieving high selectivity and purity in reactions involving delicate substrates.

The diagram below illustrates a common synthetic transformation where MSA's non-oxidizing nature is critical.

Caption: MSA's advantage in the esterification of an oxidation-sensitive substrate.

Conclusion

This compound's classification as a non-oxidizing acid is firmly rooted in its molecular structure, specifically the high stability of the sulfur atom in its +6 oxidation state and the presence of a non-reactive methyl group. This property translates into tangible benefits, including lower corrosivity towards certain materials and, most critically for researchers and drug developers, the ability to act as a potent acid catalyst without causing unwanted oxidative degradation of sensitive molecules.[3][11] This unique combination of strength and selectivity ensures that MSA will continue to be a vital reagent in the advancement of clean and efficient chemical processes.

References

- 1. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound | 75-75-2 [amp.chemicalbook.com]

- 3. This compound (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]